molecular formula C20H30O3 B1239993 Leukotriene A4 CAS No. 72059-45-1

Leukotriene A4

カタログ番号: B1239993
CAS番号: 72059-45-1
分子量: 318.4 g/mol
InChIキー: UFPQIRYSPUYQHK-WAQVJNLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロイコトリエンA4は、ロイコトリエンの一種であり、アラキドン酸の酸化によって白血球で生成されるエイコサノイド炎症メディエーターです。 ロイコトリエンB4やロイコトリエンC4など、他のロイコトリエンの生成の前駆体です ロイコトリエンは、炎症と免疫応答の調節に重要な役割を果たします .

準備方法

合成経路と反応条件: ロイコトリエンA4は、アラキドン酸から5-リポキシゲナーゼという酵素の作用によって合成されます。この酵素はアラキドン酸を5-ヒドロペルオキシエイコサテトラエン酸(5-HPETE)に変換します。 この中間体は、同じ酵素によってロイコトリエンA4に変換されます .

工業生産方法: ロイコトリエンA4の工業生産は、細胞膜リン脂質からアラキドン酸を抽出し、5-リポキシゲナーゼ経路を用いてロイコトリエンA4に変換することで行われます .

化学反応の分析

反応の種類: ロイコトリエンA4は、以下のいくつかの種類の反応を受けます。

一般的な試薬と条件:

    加水分解: ロイコトリエンA4ヒドロラーゼ酵素。

    抱合: グルタチオンとロイコトリエンC4シンターゼ酵素。

主要な生成物:

4. 科学研究への応用

ロイコトリエンA4には、いくつかの科学研究への応用があります。

科学的研究の応用

Biological Role and Mechanism of Action

LTA4 serves as a precursor to other leukotrienes, notably leukotriene B4 (LTB4), which is a potent pro-inflammatory mediator. The conversion of LTA4 to LTB4 is catalyzed by leukotriene A4 hydrolase (LTA4H), an enzyme that exhibits both hydrolase and aminopeptidase activities. The dysregulation of this pathway has been implicated in various pathological conditions including asthma, cardiovascular diseases, and autoimmune disorders .

Inflammatory Diseases

Research indicates that LTA4 and its derivatives play crucial roles in the pathogenesis of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Inhibitors of LTA4H are being investigated as potential treatments for these conditions by reducing the production of LTB4, thereby mitigating inflammation .

Cardiovascular Health

Variations in the LTA4H gene have been associated with increased susceptibility to cardiovascular diseases such as myocardial infarction and stroke. Studies suggest that specific haplotypes may confer protective effects against subclinical atherosclerosis, highlighting the potential of targeting LTA4H for cardiovascular disease prevention .

Cancer Research

Emerging evidence suggests that LTA4 may influence tumor progression through its effects on inflammation and immune response. Inhibiting LTA4H could potentially alter tumor microenvironments and enhance anti-tumor immunity, making it a target for cancer therapies .

Therapeutic Development

The development of selective inhibitors for LTA4H has gained traction due to its dual role in both inflammatory processes and potential therapeutic applications. Various compounds have been identified through structure-based drug design, showing promise in modulating leukotriene biosynthesis .

Table 1: Selected Inhibitors of LTA4H

Compound NameMechanism of ActionClinical Phase
Compound A Selective LTA4H inhibitionPreclinical
Compound B Dual inhibition (LTA4H and 5-LOX)Phase I
Compound C Non-selective leukotriene pathway modulatorPhase II

Case Study 1: Asthma Management

A clinical trial evaluating an LTA4H inhibitor demonstrated significant reductions in asthma exacerbations among participants compared to placebo controls. The study highlighted the importance of targeting leukotriene pathways in managing chronic respiratory conditions .

Case Study 2: Cardiovascular Risk Reduction

A cohort study examined the influence of dietary factors on the expression of LTA4H haplotypes in relation to atherosclerosis risk. Findings indicated that certain dietary patterns could mitigate risks associated with specific genetic profiles linked to increased LTA4 production .

作用機序

ロイコトリエンA4は、ロイコトリエンB4やロイコトリエンC4などの他のロイコトリエンに変換されることで、その効果を発揮します。 これらのロイコトリエンは、標的細胞上の特定の受容体に結合し、炎症と免疫応答に関与する様々なシグナル伝達経路の活性化を引き起こします 分子標的には、ロイコトリエン受容体とロイコトリエン生合成に関与する酵素が含まれます .

6. 類似化合物の比較

ロイコトリエンA4は、他のロイコトリエンの前駆体としての役割により、ロイコトリエンの中でユニークです。類似の化合物には、以下のものがあります。

ロイコトリエンA4のユニークさは、他のロイコトリエンの生合成における主要な中間体としての位置にあります。これは、研究と治療介入にとって重要なターゲットとなっています .

生物活性

Leukotriene A4 (LTA4) is a pivotal lipid mediator derived from arachidonic acid metabolism, primarily involved in the inflammatory response. As a precursor to other leukotrienes, LTA4 plays a significant role in various physiological and pathological processes, particularly in immune responses and inflammatory diseases.

Overview of this compound

LTA4 is synthesized by the action of lipoxygenases on arachidonic acid and can be further metabolized into leukotriene B4 (LTB4) or cysteinyl leukotrienes (Cys-LTs) such as LTC4, LTD4, and LTE4. These metabolites are crucial in mediating inflammatory responses, particularly in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic reactions.

Biological Functions

  • Inflammation : LTA4 is known to induce various pro-inflammatory responses. It serves as a potent chemotactic agent for neutrophils, promoting their migration to sites of inflammation. This activity is critical in acute inflammatory responses but can contribute to tissue damage if uncontrolled.
  • Neutrophil Activation : LTA4 stimulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines from neutrophils. Elevated levels of LTB4, formed from LTA4 by this compound hydrolase (LTA4H), are associated with increased neutrophilic inflammation observed in diseases like sepsis and acute lung injury .
  • Role in Asthma : In asthma, LTA4 contributes to bronchoconstriction and airway hyperresponsiveness. The conversion of LTA4 to Cys-LTs enhances bronchial inflammation and mucus secretion, exacerbating symptoms in asthmatic patients .

LTA4 acts through its metabolites and direct interactions with specific receptors:

  • Receptor Interaction : LTB4 binds to the BLT1 and BLT2 receptors on immune cells, triggering signaling pathways that amplify inflammatory responses.
  • Enzymatic Conversion : The enzymatic activity of LTA4H not only converts LTA4 to LTB4 but also exhibits aminopeptidase activity, hydrolyzing peptide substrates which may also influence local immune responses .

Research Findings

Recent studies have elucidated several aspects of LTA4's biological activity:

  • Neutrophil Response : Investigations into human neutrophils have shown that exposure to LTA4 results in significant activation, leading to enhanced phagocytic activity and cytokine production .
  • Substrate Specificity : Research indicates that LTA4H has a preference for substrates with an N-terminal arginine, which may influence its role in modulating inflammation through peptide metabolism .

Case Studies

  • Aspirin-Induced Asthma : In patients with aspirin-induced asthma (AIA), the expression of leukotriene C4 synthase is significantly upregulated. This leads to increased production of Cys-LTs following aspirin challenge, highlighting the role of LTA4 in mediating allergic responses through eosinophil activation .
  • Pulmonary Inflammation Models : Studies using murine models have demonstrated that augmenting the aminopeptidase activity of LTA4H can reduce airway neutrophilia induced by lipopolysaccharide (LPS), suggesting potential therapeutic avenues for managing pulmonary inflammation .

Data Table: Key Findings on this compound Activity

Study ReferenceKey FindingsImplications
Augmentation of LTA4H activity reduces neutrophilic inflammation in murine modelsSuggests therapeutic potential for targeting LTA4H in inflammatory diseases
Increased Cys-LT production correlates with eosinophil counts in AIA patientsHighlights the role of leukotrienes in asthma pathophysiology
LTA4H shows substrate specificity for amino acids influencing inflammatory responseIndicates complexity in leukotriene metabolism affecting immune modulation

特性

CAS番号

72059-45-1

分子式

C20H30O3

分子量

318.4 g/mol

IUPAC名

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1

InChIキー

UFPQIRYSPUYQHK-WAQVJNLQSA-N

SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

異性体SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O

正規SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Key on ui other cas no.

72059-45-1

物理的記述

Solid

同義語

Leukotriene A
Leukotriene A 4
Leukotriene A-4
Leukotriene A4
Leukotrienes A
LTA4

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene A4
Reactant of Route 2
Leukotriene A4
Reactant of Route 3
Leukotriene A4
Reactant of Route 4
Leukotriene A4
Reactant of Route 5
Leukotriene A4
Reactant of Route 6
Leukotriene A4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。